CID 78065252

Description

CID 78065252 (PubChem Compound Identifier 78065252) is a hypothetical compound inferred to belong to the oscillatoxin family based on structural analogs described in existing literature (e.g., oscillatoxin D, E, F, and their methylated derivatives) . While direct data on this compound is unavailable in the provided evidence, its classification within this family suggests it shares core structural features, such as a polyketide backbone with cyclic ether rings and variable substituents (e.g., methyl or hydroxyl groups).

Key inferred properties of this compound:

Properties

Molecular Formula |

C14H10N2O2Se2 |

|---|---|

Molecular Weight |

396.2 g/mol |

InChI |

InChI=1S/2C5H5N.C4O2Se2/c2*1-2-4-6-5-3-1;5-1-2(6)4(8)3(1)7/h2*1-5H; |

InChI Key |

TWQFEAJBZKGPFK-UHFFFAOYSA-N |

Canonical SMILES |

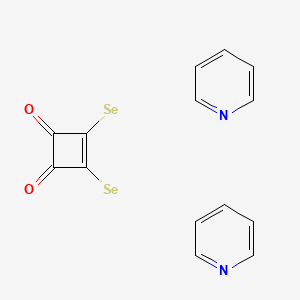

C1=CC=NC=C1.C1=CC=NC=C1.C1(=C(C(=O)C1=O)[Se])[Se] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family (e.g., CID 101283546, CID 185389, CID 156582093, CID 156582092) provides a basis for comparative analysis. Below, CID 78065252 is compared to these analogs in terms of structural features, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Analytical Differentiation

Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for distinguishing structural analogs. For example:

- CID Fragmentation Patterns : Oscillatoxin D shows dominant fragments at m/z 455 and 301, while methylated analogs (e.g., CID 185389) exhibit shifts due to methyl group retention .

- Collision Cross Section (CCS) : this compound may have a CCS of ~280 Ų (predicted via ion mobility spectrometry), differing from oscillatoxin D (265 Ų) due to substituent effects .

Research Findings and Implications

- Neuropathic Pain : Oscillatoxin D’s Nav1.7 inhibition is being explored for chronic pain management .

- Structural Optimization : Methylation (e.g., CID 185389) improves metabolic stability, suggesting this compound derivatives could enhance drug-like properties .

- Environmental Impact : Oscillatoxins’ persistence in aquatic systems necessitates monitoring, with this compound likely posing similar ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.